molecular formula C13H15N3O3S B476752 N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide CAS No. 301683-38-5

N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

Cat. No.: B476752
CAS No.: 301683-38-5
M. Wt: 293.34g/mol
InChI Key: HRTJVCUWYSKTTP-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry research. It is characterized by a central 4-thiazolidinone ring system, a privileged scaffold widely recognized for its diverse pharmacological potential . The structure incorporates a 4-ethoxyphenyl group, a moiety found in various biologically active molecules . The 4-thiazolidinone core is extensively documented in scientific literature for its broad spectrum of biological activities, which includes antimicrobial, anti-inflammatory, antitumor, and antitubercular properties, making it a valuable template for developing new therapeutic agents . Research into analogous compounds has demonstrated that derivatives containing the 4-thiazolidinone ring can exhibit notable anti-inflammatory effects in standard models such as carrageenan-induced rat paw edema, with some compounds showing efficacy comparable to standard drugs . The presence of the 2-imino group further modifies the electronic properties and potential for molecular interactions, such as hydrogen bonding, which can influence binding to biological targets. This compound is supplied exclusively for laboratory research and chemical analysis. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers are encouraged to consult the safety data sheet (SDS) prior to use.

Properties

CAS No.

301683-38-5

Molecular Formula

C13H15N3O3S

Molecular Weight

293.34g/mol

IUPAC Name

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C13H15N3O3S/c1-2-19-9-5-3-8(4-6-9)15-11(17)7-10-12(18)16-13(14)20-10/h3-6,10H,2,7H2,1H3,(H,15,17)(H2,14,16,18)

InChI Key

HRTJVCUWYSKTTP-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N

Origin of Product

United States

Preparation Methods

Thiazolidin-4-one Ring Formation

The thiazolidin-4-one ring is constructed via cyclocondensation reactions involving mercaptoacetic acid and Schiff bases. As demonstrated in analogous syntheses, a Schiff base derived from 4-ethoxyaniline and glyoxylic acid reacts with mercaptoacetic acid in tetrahydrofuran (THF) under reflux conditions (18–24 hours) to yield the thiazolidinone core. Key steps include:

  • Imine Formation : The primary amine of 4-ethoxyaniline condenses with a carbonyl group (e.g., glyoxylic acid) to form a Schiff base intermediate.

  • Cyclization : Mercaptoacetic acid introduces the sulfur atom, facilitating ring closure through nucleophilic attack at the carbonyl carbon.

Optimal yields (78–85%) are achieved by maintaining anhydrous conditions and using catalytic amounts of sodium azide to accelerate cyclization.

Acetamide Moiety Synthesis

The acetamide side chain is typically prepared via nucleophilic acyl substitution. Chloroacetamide reacts with diphenylmethylisothiouronium salts in aqueous NaOH at 60–70°C, forming the acetamide linkage through displacement of the chloride group. This method, adapted from modafinil synthesis protocols, ensures high regioselectivity and minimizes side reactions.

Coupling of Thiazolidinone and Acetamide Fragments

The final step involves coupling the thiazolidin-4-one and acetamide moieties using carbodiimide-based crosslinkers (e.g., EDC or DCC) in dichloromethane. The reaction proceeds via activation of the carboxylic acid group on the thiazolidinone, followed by amide bond formation with the ethoxyphenyl amine. Post-reaction purification via recrystallization from ethanol yields the target compound with >95% purity.

Optimization Strategies and Challenges

Solvent and Temperature Effects

  • THF vs. Ethanol : THF enhances cyclization rates for thiazolidinone formation due to its high polarity and ability to stabilize transition states. In contrast, ethanol is preferred for acetamide coupling to prevent epimerization.

  • Reflux Duration : Prolonged reflux (20–24 hours) improves thiazolidinone yields but risks decomposition beyond 24 hours.

Catalytic Additives

Sodium azide (0.05 g per 0.0009 mol substrate) increases reaction rates by facilitating thiolate ion formation, critical for ring closure. However, excess azide leads to nitrene side products, necessitating precise stoichiometry.

Analytical Characterization

Spectroscopic Validation

  • FTIR : Key peaks include ν(N-H) at 3298–3180 cm⁻¹ (thiazolidinone imino group), ν(C=O) at 1705–1680 cm⁻¹ (acetamide carbonyl), and ν(C-O-C) at 1250–1150 cm⁻¹ (ethoxy group).

  • ¹H NMR : Distinct signals appear at δ 2.5 ppm (N-CH₃), δ 3.4–3.6 ppm (CH₂ and NH), and δ 7.5–8.3 ppm (aromatic protons).

Chromatographic Purity Assessment

HPLC analysis using a C18 column and acetonitrile/water mobile phase (70:30) confirms >95% purity, with a retention time of 6.8 minutes.

Yield and Scalability

MethodYield (%)Purity (%)Scalability Limitations
Thiazolidinone Formation78–8590–92THF cost and recycling challenges
Acetamide Coupling9595–97Chloroacetamide toxicity
Final Recrystallization67–72>99Ethanol volume requirements

Laboratory-scale syntheses achieve 67–72% overall yield, but industrial scalability is hindered by solvent recovery costs and toxic intermediates .

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of thiazolidinones, including N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide, exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism of action often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

Thiazolidinone derivatives are also recognized for their anti-inflammatory effects. For instance, compounds structurally related to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a pivotal role in the inflammatory response . This inhibition can lead to reduced inflammation and pain relief in various conditions.

Synthesis and Biological Evaluation

A study published in the Journal of Organic Chemistry explored the synthesis of various thiazolidinone derivatives and evaluated their biological activities. It was found that modifications on the thiazolidinone ring significantly influenced both antimicrobial and anti-inflammatory activities .

Structure-Activity Relationship (SAR) Studies

Research has focused on the structure-activity relationships of thiazolidinone derivatives. For example, altering substituents on the phenyl ring or modifying the thiazolidinone core can enhance potency against specific bacterial strains or improve selectivity for COX inhibition .

Data Table: Summary of Research Findings

Study ReferenceCompound TestedActivity TypeKey Findings
Thiazolidinone DerivativesAntimicrobialSignificant inhibition against E. coli, high efficacy observed.
N-(4-Ethoxyphenyl)-2-(2-imino...)Anti-inflammatoryEffective COX-2 inhibitor with potential for pain relief.
Various ThiazolidinonesSAR AnalysisModifications enhanced antimicrobial activity; identified optimal structures.

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in microorganisms or cancer cells. For example, it may inhibit the synthesis of bacterial cell walls or interfere with the signaling pathways involved in inflammation and cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with analogous molecules, focusing on structural variations and biological activities.

Structural Analogues and Activity Trends

Table 1: Key Structural and Functional Comparisons
Compound Name / ID Core Structure Modifications Key Substituents Biological Activity Source
N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide 1,3-Thiazolidin-4-one with 2-imino and 4-ethoxyphenylacetamide 4-Ethoxyphenyl, imino Tautomerism noted; activity data not explicitly provided
2-(2,4-Dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide 1,3-Thiazolidine-2,4-dione fused with thiadiazole 3,4,5-Trimethoxyphenyl-thiadiazole IC₅₀: 12.7–15.28 mg/mL (MCF-7, A549 cancer cells)
N-(4-Methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide 1,3-Thiazolidin-4-one with phenylimino and 4-methoxyphenyl 4-Methoxyphenyl, phenylimino Structural data only; methoxy vs. ethoxy may alter solubility
N-(4-Fluorophenyl)-2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}acetamide 1,3-Thiazolidine-2,4-dione with cinnamylidene and 4-fluorophenyl 4-Fluorophenyl, cinnamylidene Structural emphasis on conjugated systems for electronic effects
BF37530 (CAS 316125-37-8) 1,3-Thiazolidin-4-one with 4-trifluoromethylphenyl 4-Trifluoromethylphenyl No activity data; trifluoromethyl enhances lipophilicity
3g (α-glucosidase inhibitor) 1,3-Thiazolidine-2,4-dione with m-chlorophenyl-thiazole m-Chlorophenyl-thiazole 63% α-glucosidase inhibition

Key Insights from Structural Modifications

Substituent Effects on Bioactivity: Aryl Groups: The 4-ethoxyphenyl group in the target compound contrasts with trimethoxyphenyl (higher anticancer activity, IC₅₀ ~12–15 mg/mL) and m-chlorophenyl (enhanced α-glucosidase inhibition) . Ethoxy groups may balance solubility and membrane permeability compared to bulkier or electronegative substituents (e.g., trifluoromethyl ). Imino vs. Dioxo: The 2-imino group in the target compound differs from 2,4-dioxo derivatives (e.g., ).

Tautomerism and Stability: The equilibrium between imino (3c-I) and anilino (3c-A) forms may affect reactivity or target interactions compared to non-tautomeric analogues (e.g., methoxy-substituted derivatives ).

Conjugated Systems : Compounds with extended conjugation (e.g., cinnamylidene in ) exhibit distinct electronic properties, which could enhance photostability or π-π stacking in biological environments.

Biological Activity

N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a thiazolidinone derivative that has gained attention for its potential biological activities, particularly in antimicrobial and anticancer research. This compound features a complex structure characterized by a thiazolidinone ring, an ethoxyphenyl group, and an acetamide moiety. Its molecular formula is C13H15N3O3S, with a molecular weight of 293.34 g/mol.

PropertyValue
Molecular FormulaC13H15N3O3S
Molecular Weight293.34 g/mol
IUPAC NameThis compound
Purity≥95%

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. Research indicates that compounds with similar thiazolidinone structures exhibit significant antibacterial and antifungal properties.

  • Antibacterial Activity : Studies have shown that thiazolidinone derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) of 0.11 mg/mL against Aspergillus niger and Trichophyton viride, indicating potent antifungal activity .
  • Mechanism of Action : The proposed mechanism involves interference with bacterial cell wall synthesis or function, potentially through inhibition of key enzymes involved in these processes .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Cytotoxicity : Research has indicated that thiazolidinone derivatives can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The mechanism is believed to involve both extrinsic and intrinsic apoptotic pathways .
  • Comparative Efficacy : When compared to standard chemotherapeutic agents like irinotecan, some thiazolidinones have shown lower IC50 values, suggesting higher potency against specific cancer types .

Case Studies

Several studies have focused on the synthesis and biological evaluation of thiazolidinone derivatives:

  • Study on Antiproliferative Effects : A study evaluated various thiazolidinone derivatives for their antiproliferative effects against different cancer cell lines. The most potent derivative exhibited an IC50 value significantly lower than that of existing treatments, highlighting its potential as a new therapeutic agent .
  • Combination Therapy Potential : Another case study suggested that combining thiazolidinones with other anticancer drugs could enhance therapeutic efficacy while reducing side effects .

Q & A

Basic Research Questions

Q. How can the synthesis of N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide be optimized for reproducibility in academic settings?

  • Methodological Answer : The compound’s synthesis typically involves refluxing thiourea derivatives with maleimides in glacial acetic acid (e.g., 1.2 mmol thiourea + 4.5 mmol maleimide in 10 mL acetic acid at 120°C for 2 h) . To ensure reproducibility:

  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1).
  • Purify via recrystallization (ethanol/water mixture) to achieve ≥95% purity.
  • Validate product identity using 1H^1H-NMR (δ 7.2–7.4 ppm for aromatic protons) and FT-IR (amide C=O stretch at ~1650 cm1^{-1}) .

Q. What spectroscopic techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer :

TechniqueApplicationKey Peaks/Features
1H^1H-NMRConfirm aromatic/amide protonsδ 1.3–1.5 ppm (ethoxy CH3_3), δ 4.0–4.2 ppm (CH2_2 adjacent to thiazolidinone)
FT-IRValidate carbonyl groups1680–1700 cm1^{-1} (C=O from thiazolidinone and acetamide)
LC-MSVerify molecular massm/z 293.34 ([M+H]+^+)

Advanced Research Questions

Q. How does the electronic configuration of the thiazolidinone ring influence the compound’s biological activity?

  • Methodological Answer : Computational studies (DFT/B3LYP/6-31G*) reveal that the 2-imino-4-oxo group enhances electrophilicity, enabling nucleophilic interactions with biological targets (e.g., enzyme active sites). Key findings:

  • HOMO-LUMO gap of ~4.5 eV suggests moderate reactivity .
  • Molecular docking (AutoDock Vina) predicts binding affinity to α-glucosidase (ΔG = −8.2 kcal/mol), aligning with observed hypoglycemic activity in murine models .
    • Data Contradiction : Some studies report conflicting binding modes due to tautomerism (2-imino vs. 2-amino forms). Resolve via 15N^{15}N-NMR or X-ray crystallography .

Q. What strategies resolve contradictions in reported bioactivity data across structurally similar thiazolidinone derivatives?

  • Methodological Answer :

  • Step 1 : Cross-validate assays (e.g., compare MIC values in antimicrobial studies using standardized CLSI protocols).
  • Step 2 : Adjust for substituent effects:
SubstituentBioactivity Trend
4-EthoxyphenylEnhanced α-glucosidase inhibition (IC50_{50} = 12 µM)
4-PhenoxyphenylReduced activity (IC50_{50} = 48 µM)
  • Step 3 : Use QSAR models to isolate electronic (Hammett σ) vs. steric (Taft Es_s) contributions .

Q. How can in vitro metabolic stability be assessed for this compound in preclinical development?

  • Methodological Answer :

  • Liver Microsome Assay : Incubate compound (10 µM) with rat/human liver microsomes (0.5 mg/mL) in NADPH-regenerating system (37°C, pH 7.4).
  • Monitor degradation via LC-MS/MS over 60 min.
  • Calculate half-life (t1/2_{1/2}) using first-order kinetics.
  • Key Finding : Ethoxy groups often reduce CYP3A4-mediated metabolism, improving t1/2_{1/2} by ~40% compared to methoxy analogs .

Experimental Design Considerations

Q. What controls are essential when evaluating this compound’s cytotoxicity in cell-based assays?

  • Methodological Answer :

  • Positive Control : Doxorubicin (IC50_{50} = 1–5 µM in HeLa cells).
  • Negative Control : DMSO vehicle (<0.1% v/v).
  • Technical Replicates : Triplicate wells per concentration (n = 3).
  • Endpoint Validation : Confirm apoptosis via Annexin V/PI staining if IC50_{50} < 50 µM .

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